molecular formula C18H18N2O2 B5572043 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5572043
M. Wt: 294.3 g/mol
InChI Key: FTNIFOQGGIVSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two aromatic rings substituted with methyl groups and connected through an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and an ester under acidic or basic conditions can yield the oxadiazole ring.

    Substitution Reactions: The aromatic rings are introduced through nucleophilic substitution reactions. For example, the reaction of 2,5-dimethylphenol with an appropriate halomethyl derivative can form the 2,5-dimethylphenoxy group.

    Coupling Reactions: The final step involves coupling the substituted aromatic rings with the oxadiazole ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents and conditions required.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound. Reagents such as halogens, alkyl halides, or nitro compounds can be used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides, nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes due to its unique structure.

    Industry: It can be used in the development of new polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways and receptors involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(2,6-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
  • 5-[(2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-5-4-6-15(9-12)18-19-17(22-20-18)11-21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNIFOQGGIVSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.